6-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione
Beschreibung
6-[3-(4-Oxo-3,1-benzoxazin-2-yl)phenyl]benzodbenzazepine-5,7-dione is a complex organic compound that belongs to the class of benzoxazinone derivatives.
Eigenschaften
CAS-Nummer |
294892-42-5 |
|---|---|
Molekularformel |
C28H16N2O4 |
Molekulargewicht |
444.4g/mol |
IUPAC-Name |
6-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzo[d][2]benzazepine-5,7-dione |
InChI |
InChI=1S/C28H16N2O4/c31-26-21-12-3-1-10-19(21)20-11-2-4-13-22(20)27(32)30(26)18-9-7-8-17(16-18)25-29-24-15-6-5-14-23(24)28(33)34-25/h1-16H |
InChI-Schlüssel |
OVVXBTVZDTYCKV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC(=C4)C5=NC6=CC=CC=C6C(=O)O5 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC(=C4)C5=NC6=CC=CC=C6C(=O)O5 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 6-[3-(4-Oxo-3,1-benzoxazin-2-yl)phenyl]benzodbenzazepine-5,7-dione typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine, leading to the formation of 2-substituted-3,1-benzoxazin-4-one derivatives . This compound can also be synthesized through the reaction of 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate with various primary aromatic amines under different conditions
Analyse Chemischer Reaktionen
6-[3-(4-Oxo-3,1-benzoxazin-2-yl)phenyl]benzodbenzazepine-5,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound reacts with primary aromatic amines, heterocyclic amines, and diamines to form various substituted products.
Common Reagents and Conditions: Reagents such as aniline, p-chloro aniline, p-methoxy aniline, and ethylcyanoacetate are commonly used in these reactions. Reaction conditions vary depending on the desired product but often involve the use of dry solvents and controlled temperatures.
Major Products: The major products formed from these reactions include various substituted benzoxazinone derivatives with potential biological activities.
Wissenschaftliche Forschungsanwendungen
6-[3-(4-Oxo-3,1-benzoxazin-2-yl)phenyl]benzodbenzazepine-5,7-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-[3-(4-Oxo-3,1-benzoxazin-2-yl)phenyl]benzodbenzazepine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound forms intramolecular hydrogen bonds, which play a crucial role in its biological activity . It also interacts with various enzymes and receptors, leading to its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
6-[3-(4-Oxo-3,1-benzoxazin-2-yl)phenyl]benzodbenzazepine-5,7-dione is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Quinazolinone derivatives: These compounds share structural similarities with benzoxazinones and exhibit similar biological activities.
Benzoxazinone derivatives: Other benzoxazinone derivatives also exhibit diverse biological activities and are used in various scientific research applications.
Flumioxazin: A related compound with similar structural features and applications in agriculture as a herbicide.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
